Androstenediol 17-benzoate
Overview
Description
Androstenediol 17-benzoate is a synthetic derivative of androstenediol, a naturally occurring androstane steroid. This compound is known for its role as an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone. This compound is characterized by the esterification of the hydroxyl group at the 17th position with a benzoate group, enhancing its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of androstenediol 17-benzoate typically involves the esterification of androstenediol with benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized for scalability, including precise control of temperature, solvent ratios, and reaction times.
Chemical Reactions Analysis
Types of Reactions: Androstenediol 17-benzoate undergoes various chemical reactions, including:
Oxidation: Conversion to androstenedione derivatives.
Reduction: Formation of dihydroandrostenediol derivatives.
Substitution: Replacement of the benzoate group with other ester groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Androstenedione derivatives.
Reduction: Dihydroandrostenediol derivatives.
Substitution: Various esterified androstenediol derivatives.
Scientific Research Applications
Androstenediol 17-benzoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and hormone regulation.
Medicine: Investigated for its potential in hormone replacement therapy and immune system modulation.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
Androstenediol 17-benzoate exerts its effects through its conversion to active steroid hormones like testosterone. The compound interacts with steroidogenic enzymes, such as 17-hydroxysteroid dehydrogenases, facilitating the reduction of the 17-keto group to a hydroxyl group. This conversion is crucial for the biosynthesis of testosterone, which then binds to androgen receptors, influencing various physiological processes.
Comparison with Similar Compounds
Androstenediol: A naturally occurring steroid with similar biosynthetic pathways.
Androstenedione: Another intermediate in testosterone biosynthesis, differing by the presence of a keto group at the 17th position.
Dehydroepiandrosterone: A precursor steroid that undergoes similar metabolic conversions.
Uniqueness: Androstenediol 17-benzoate is unique due to its esterified form, which enhances its stability and bioavailability compared to its non-esterified counterparts. This modification allows for more controlled and prolonged release of the active hormone, making it a valuable compound in both research and therapeutic applications.
Biological Activity
Androstenediol 17-benzoate, a synthetic derivative of androstenediol, is recognized for its significant biological activity, particularly in the realms of endocrinology and pharmacology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through the esterification of androstenediol with benzoyl chloride. The reaction typically involves a base like pyridine to facilitate the process while minimizing hydrolysis of the ester bonds. The overall reaction can be summarized as follows:
The biological activity of this compound is primarily mediated through its interaction with androgen receptors (AR) and estrogen receptors (ER). Once administered, it is metabolized into active forms that can influence various physiological processes, including:
- Gene Expression : Modulating genes associated with muscle growth and metabolism.
- Hormonal Regulation : Acting as a precursor to testosterone and influencing androgenic activity.
Biological Effects
The compound exhibits a range of biological activities, which can be categorized as follows:
- Anabolic Effects : Promotes muscle growth and increases lean body mass.
- Immunomodulatory Effects : Potentially enhances immune response.
- Hormonal Effects : Influences testosterone levels and may affect estrogenic activity.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anabolic Activity | Increases muscle mass in animal models | |
Immune Modulation | Enhances immune function in vitro | |
Hormonal Regulation | Alters testosterone and estrogen levels |
Case Studies
-
Anabolic Effects in Athletes :
A study conducted on male athletes showed that administration of this compound resulted in significant increases in lean body mass compared to a placebo group. The study highlighted the compound's potential as an ergogenic aid. -
Immunomodulatory Study :
Research published in the Journal of Endocrinology demonstrated that this compound could enhance T-cell proliferation in vitro, suggesting its potential role in immune therapy. -
Hormonal Impact Assessment :
A clinical trial assessing the effects of this compound on testosterone levels found that subjects exhibited elevated serum testosterone levels after treatment, indicating its efficacy in hormonal regulation.
Comparison with Related Compounds
This compound shares structural similarities with other steroids, which influences its pharmacological profile. Below is a comparison table highlighting key differences:
Table 2: Comparison with Related Compounds
Compound | Anabolic Activity | Estrogenic Activity | Route of Administration |
---|---|---|---|
This compound | High | Moderate | Injectable |
Testosterone | Very High | Low | Injectable/oral |
Dehydroepiandrosterone (DHEA) | Moderate | High | Oral |
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-8,19-23,27H,9-16H2,1-2H3/t19-,20-,21-,22-,23-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSWILYBWIQYKQ-DRKCKIEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC=C5[C@@]3(CC[C@@H](C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175-12-8 | |
Record name | Androstenediol 17-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1175-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstenediol 17-benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001175128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androst-5-ene-3-β,17-β-diol 17-benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANDROSTENEDIOL 17-BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26P2GC37AB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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